Fto-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fto-IN-3 is a chemical compound known for its inhibitory effects on the fat mass and obesity-associated protein (FTO). FTO is an enzyme that demethylates N6-methyladenosine (m6A) in RNA, a modification that plays a crucial role in regulating gene expression. The inhibition of FTO by compounds like this compound has significant implications in the study and treatment of various diseases, including cancer and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fto-IN-3 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The optimization of reaction conditions and the use of automated systems help in scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: Fto-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory properties or to study its interactions with other molecules .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products Formed: The major products formed from these reactions depend on the specific modifications being made to this compound. For example, oxidation may introduce hydroxyl groups, while substitution reactions can replace certain functional groups with others, leading to derivatives with varied biological activities .
Scientific Research Applications
Fto-IN-3 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a tool to study the mechanisms of RNA demethylation and the role of m6A modifications in gene expression. It helps in understanding the chemical properties and reactivity of FTO inhibitors .
Biology: In biological research, this compound is employed to investigate the biological pathways regulated by FTO and m6A modifications. It aids in studying the effects of FTO inhibition on cellular processes such as differentiation, proliferation, and apoptosis .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in treating diseases like cancer, obesity, and metabolic disorders. By inhibiting FTO, it can modulate gene expression and cellular functions, offering a novel approach to disease treatment .
Industry: In the pharmaceutical industry, this compound is used in drug development and screening. It serves as a lead compound for designing new FTO inhibitors with improved efficacy and selectivity .
Mechanism of Action
Fto-IN-3 exerts its effects by binding to the active site of the FTO enzyme, thereby inhibiting its demethylase activity. This inhibition prevents the removal of methyl groups from m6A-modified RNA, leading to changes in RNA stability, localization, and translation. The molecular targets of this compound include the catalytic residues of FTO that are essential for its enzymatic activity. The pathways involved in its mechanism of action include the regulation of gene expression and cellular signaling pathways influenced by m6A modifications .
Comparison with Similar Compounds
Bisantrene: An anthracene derivative known for its inhibitory effects on FTO and its potential use in cancer therapy.
Brequinar: A compound that inhibits dihydroorotate dehydrogenase and has shown activity against FTO in cancer research.
Pentoxifylline: A xanthine derivative that inhibits FTO in an L-ascorbic acid-dependent manner.
Uniqueness of Fto-IN-3: this compound is unique in its specific binding affinity and inhibitory potency against FTO. Unlike some other inhibitors, it has been designed to selectively target FTO without significantly affecting other related enzymes. This selectivity makes this compound a valuable tool in studying the specific biological functions of FTO and its role in disease .
Properties
Molecular Formula |
C12H10N4OS |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
6-(2-methoxypyrimidin-5-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C12H10N4OS/c1-17-12-14-5-8(6-15-12)7-2-3-9-10(4-7)18-11(13)16-9/h2-6H,1H3,(H2,13,16) |
InChI Key |
POOYWDOOHWPQCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)C2=CC3=C(C=C2)N=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.